molecular formula C9H11BrClNO2S B1457762 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride CAS No. 1864062-30-5

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride

Cat. No. B1457762
M. Wt: 312.61 g/mol
InChI Key: FEQDCYYZPMCVTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines .


Molecular Structure Analysis

The molecular structure of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride consists of a four-membered azetidine ring with a sulfonyl group attached to one of the carbon atoms. The sulfonyl group is further substituted with a 4-bromophenyl group.


Chemical Reactions Analysis

Azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can undergo anionic and cationic ring-opening polymerization to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride include a density of 1.7±0.1 g/cm3, a boiling point of 369.6±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 177.3±28.4 °C .

Scientific Research Applications

Synthesis and Characterization

Azetidine derivatives, closely related to the target compound, have been extensively studied for their synthesis methods, chemical properties, and potential as intermediates in producing other valuable chemical entities. For instance, research on the synthesis of 3-Aryl-3-Sulfanyl Azetidines demonstrates the utility of azetidine derivatives in drug design, highlighting a method for synthesizing these compounds directly from azetidine-3-ols, which could potentially apply to similar derivatives such as "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" (Dubois et al., 2019).

Applications in Medicinal Chemistry

Azetidines and their sulfonyl derivatives are of interest in medicinal chemistry for their potential biological activities. The synthesis and antimicrobial activity evaluation of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives, for example, illustrate the potential of azetidine derivatives in developing new antimicrobial agents. This suggests a broader application space for compounds like "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" in drug discovery and development (Shah et al., 2014).

Potential as Building Blocks

Azetidine derivatives serve as valuable building blocks in organic synthesis, enabling the construction of complex molecules with potential pharmacological activities. The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics, underscores the role of azetidine derivatives in synthesizing new antibiotics, which may extend to "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" and its utilization in similar contexts (Woulfe & Miller, 1985).

Future Directions

Aziridines and azetidines, including 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride, are being studied for their potential in the development of future macromolecular architectures . Their ability to undergo anionic and cationic ring-opening polymerization to produce polyamines opens up a wide range of possibilities for their use in various applications .

properties

IUPAC Name

3-(4-bromophenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQDCYYZPMCVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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